3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound known for its potential applications in various fields of scientific research. This compound features a unique structure that combines a triazoloquinazoline core with sulfonyl and chlorophenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the triazoloquinazoline core, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its interaction with certain biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-5-4-6-16(13-14)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)31(29,30)17-11-9-15(23)10-12-17/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQLPBNALMUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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